1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features an imidazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the carboxylic acid group: This can be done through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction control conditions.
Analyse Chemischer Reaktionen
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involving the imidazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Wirkmechanismus
The mechanism of action of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions at other sites of the molecule.
Vergleich Mit ähnlichen Verbindungen
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and solubility.
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its hydrogen bonding and polarity.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C14H15N3O4 |
---|---|
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
1-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12-8-17(10-16-12)7-6-15-14(20)21-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,15,20)(H,18,19) |
InChI-Schlüssel |
QOQXDCPJHLIPBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.